molecular formula C24H20N6O3S B10921369 6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921369
M. Wt: 472.5 g/mol
InChI Key: KEHFTRVLFDRZFI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclopropyl, methoxyphenyl, pyrazolyl, thiazolyl, and isoxazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Isoxazolopyridine Core: This step typically involves the cyclization of a suitable precursor, such as a pyridine derivative, with an isoxazole moiety under acidic or basic conditions.

    Introduction of the Thiazolyl Group: The thiazole ring can be introduced through a condensation reaction with a suitable thioamide or thioester.

    Attachment of the Pyrazolyl Group: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Addition of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the pyrazole ring may yield a dihydropyrazole derivative.

Scientific Research Applications

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the methyl group on the pyrazole ring.

    6-CYCLOPROPYL-3-(4-HYDROXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N6O3S/c1-30-19(9-10-25-30)18-12-34-24(27-18)28-22(31)16-11-17(13-3-4-13)26-23-20(16)21(29-33-23)14-5-7-15(32-2)8-6-14/h5-13H,3-4H2,1-2H3,(H,27,28,31)

InChI Key

KEHFTRVLFDRZFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

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